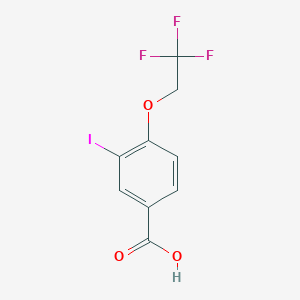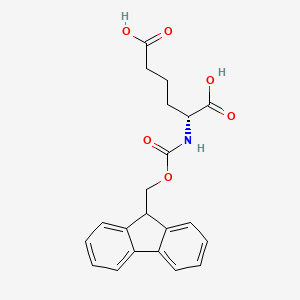
Fmoc-D-2-aminoadipic acid
Descripción general
Descripción
Fmoc-D-2-aminoadipic acid is an organic compound that is part of American Elements’s comprehensive catalog of life science products . It is a chemical compound consisting of an Fmoc (fluorenylmethyloxycarbonyl) protected D-2-aminoadipic acid moiety. The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote building blocks association .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) . An efficient two-step synthesis of Fmoc-protected L-azidoalanine and L-azidohomoalanine from readily available Fmoc-protected asparagine and glutamine, respectively, is reported .Molecular Structure Analysis
The Fmoc-D-2-aminoadipic acid molecule contains a total of 51 bonds. There are 30 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-D-2-aminoadipic acid has a molecular formula of C21H21NO6 and an average mass of 383.395 Da . Its density is 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Glyco-Oxidative Stress Marker
Fmoc-D-2-aminoadipic acid, as a derivative of α-aminoadipic acid (α-AA), has been found to be a marker of glyco-oxidative stress, particularly in health disorders such as diabetes . The presence of α-AA increases with pathological glucose concentrations, making it a reliable indicator of glyco-oxidative stress .
Protein Carbonylation
Protein carbonylation is a typical feature of glyco-oxidative stress and takes place in health disorders such as diabetes . Fmoc-D-2-aminoadipic acid, as a derivative of α-aminoadipic acid, can be used to study the molecular basis of diseases, contributing to the development of targeted strategies of prevention, diagnosis, and therapy .
Chemoselective Protection
Fmoc-D-2-aminoadipic acid can be used in chemoselective protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . This reaction is environmentally friendly and can be carried out in aqueous media under mild and catalyst-free conditions .
Research and Technical Grades
Fmoc-D-2-aminoadipic acid can be produced to many standard grades when applicable, including Mil Spec (military grade), ACS, Reagent and Technical Grades . This makes it a versatile compound for various research and technical applications .
Semiconductor and Electronics Grades
Fmoc-D-2-aminoadipic acid can also be produced in Semiconductor and Electronics Grades . This suggests potential applications in the semiconductor and electronics industry .
Safety And Hazards
Direcciones Futuras
The self-organization and applications of Fmoc-modified simple biomolecules have not been extensively summarized . Understanding the molecular basis of the disease is of the utmost scientific interest as it contributes to the development of targeted strategies of prevention, diagnosis, and therapy .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQHYGKLDYXUSA-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660670 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-2-aminoadipic acid | |
CAS RN |
218457-73-9 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)

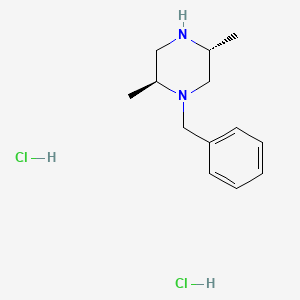
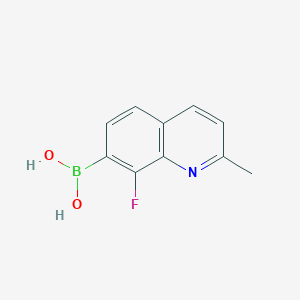
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387968.png)



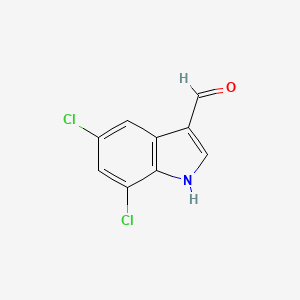

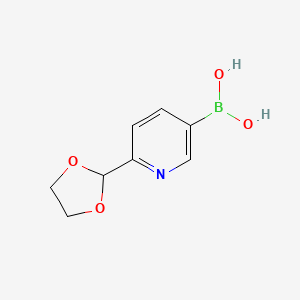
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)
